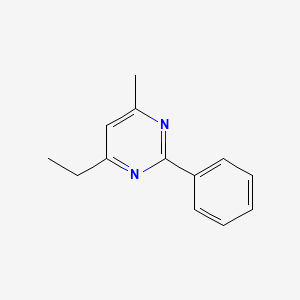

4-Ethyl-6-methyl-2-phenylpyrimidine

Description

Properties

CAS No. |

73387-61-8 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-ethyl-6-methyl-2-phenylpyrimidine |

InChI |

InChI=1S/C13H14N2/c1-3-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

INKMRJQMSZBLIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Ethyl 6 Methyl 2 Phenylpyrimidine Analogues

Regioselective Substitution Reactions on the Pyrimidine (B1678525) Ring (C-2, C-4, C-5, C-6)

The pyrimidine ring's π-deficient nature dictates the regioselectivity of substitution reactions. The carbon atoms at positions C-2, C-4, and C-6 are electron-deficient, rendering them susceptible to nucleophilic substitution, while the C-5 position is comparatively less electron-deficient and thus more amenable to electrophilic substitution. wikipedia.org

Nucleophilic substitution is facilitated at the C-2, C-4, and C-6 positions, especially when a good leaving group is present. wikipedia.orgbhu.ac.in For instance, chlorinated pyrimidines, often prepared from the corresponding pyrimidones using reagents like phosphorus oxychloride, are common precursors for introducing various nucleophiles. bhu.ac.in Studies on thienopyrimidine analogues have demonstrated the potential for selective Suzuki reactions. For example, in 6-bromo-4-chlorothienopyrimidine, mono-arylation preferentially occurs at the C-6 position. The selectivity of this reaction can be influenced by the palladium catalyst and reaction conditions, with catalysts like Pd(OAc)₂ and Pd₂(dba)₃ showing higher selectivity for C-6 substitution. researchgate.net

Conversely, electrophilic substitution reactions, such as nitration and halogenation, occur more readily at the C-5 position. wikipedia.org The activation of the pyrimidine ring, for example through the formation of an N-oxide or the use of pyrimidone tautomers, can enhance the facility of electrophilic attack. bhu.ac.in

Table 1: Regioselectivity of Substitution on the Pyrimidine Ring

| Position | Type of Reaction Favored | Examples |

|---|---|---|

| C-2 | Nucleophilic Substitution | Displacement of halo or sulfonyl groups by amines or other nucleophiles. wikipedia.orgacs.org |

| C-4 | Nucleophilic Substitution | Suzuki coupling on 4-chlorothienopyrimidine derivatives. researchgate.net |

| C-5 | Electrophilic Substitution | Halogenation, nitration, Minisci alkoxycarbonylation. wikipedia.orgucla.edu |

| C-6 | Nucleophilic Substitution | Selective Suzuki coupling on 6-bromothienopyrimidine derivatives. researchgate.net |

Functional Group Transformations on Pyrimidine Substituents

The substituents attached to the pyrimidine core offer numerous opportunities for further chemical modification, allowing for the synthesis of a diverse array of derivatives.

Thiol (-SH) and sulfanyl (B85325) (-SR) groups attached to the pyrimidine ring are versatile functional handles. Thiols can be prepared via the reaction of an alkyl halide with a hydrosulfide (B80085) anion or through the use of thiourea (B124793) followed by hydrolysis. libretexts.org A key reaction of thiols is their oxidation to form disulfide (-S-S-) linkages, a transformation that is thermodynamically favored over the formation of peroxides from alcohols. libretexts.org

Sulfonyl groups (-SO₂R) on the pyrimidine ring, often prepared by oxidation of the corresponding thioethers, are highly effective leaving groups. Studies comparing various 2-substituted pyrimidines have shown that sulfonyl-based leaving groups are significantly more reactive towards nucleophilic attack than 2-halo, 2-methylthio, 2-hydroxy, or 2-amino pyrimidines. acs.org This enhanced reactivity is crucial for selectively arylated protein modification. acs.org Furthermore, 5-mercuripyrimidine nucleotides react with thiols to form unstable 5-thiomercuri derivatives, which then decompose back to the unmodified nucleotide. nih.gov

Ester and carboxylic acid functionalities on the pyrimidine ring are valuable for creating derivatives, particularly in the context of medicinal chemistry. A notable method for introducing an ester group is the Minisci homolytic alkoxycarbonylation. ucla.edu This radical-based reaction allows for the highly regioselective synthesis of 5-halopyrimidine-4-carboxylic acid esters from 5-halopyrimidines. ucla.edu For example, the reaction of 5-bromopyrimidine (B23866) with ethyl pyruvate (B1213749) can yield ethyl 5-bromopyrimidine-4-carboxylate. ucla.edu

These esters can be readily converted to other derivatives. youtube.com Hydrolysis of the ester group, typically under acidic or basic conditions, yields the corresponding carboxylic acid. youtube.com For instance, pyridine-containing carboxylic acid esters can be hydrolyzed using lithium hydroxide. researchgate.net The resulting carboxylic acids can then be used in subsequent reactions, such as amide bond formation. The synthesis of esters from pyridine (B92270) carboxylic acids is often achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com

The introduction of amino groups and the alkylation of the ring nitrogens are important transformations for pyrimidine analogues. Direct amination can occur via nucleophilic substitution of a suitable leaving group on the pyrimidine ring. wikipedia.org N-alkylation of the pyrimidine ring nitrogens is generally more challenging compared to pyridine due to the deactivating effect of the second nitrogen atom. wikipedia.org

N-aminopyridinium salts have emerged as versatile reagents in organic synthesis. nih.gov These salts can be prepared by reacting pyridines with reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH), with MSH being effective for less reactive pyridine derivatives. nih.gov Quaternization of the pyrimidine ring nitrogen makes the molecule more susceptible to nucleophilic attack and can facilitate ring transformation reactions. wur.nl For example, N-methylpyrimidinium salts undergo ring contraction to form pyrazoles when treated with hydrazine (B178648) at room temperature, a reaction that requires high temperatures for the unquaternized pyrimidine. wur.nlresearchgate.net

Halogenation is a key functionalization reaction for pyrimidines, providing synthetic handles for further cross-coupling reactions. Electrophilic halogenation typically occurs at the C-5 position. wikipedia.org The introduction of a halogen atom can significantly affect the electronic properties and spectroscopic characteristics of the pyrimidine ring. rsc.orgnih.govresearchgate.net For instance, comparing the vacuum ultraviolet (VUV) photoabsorption spectra of pyrimidine, 2-chloropyrimidine (B141910), and 2-bromopyrimidine (B22483) reveals that the effect of the halogen atom becomes more pronounced at higher photon energies. rsc.orgresearchgate.net

Difunctionalization strategies allow for the introduction of two different functional groups in a single process. A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for regioselective halogenation under mild conditions. chemrxiv.org

Cascade and Tandem Reactions for Complex Heterocyclic Architectures

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.orgslideshare.net These processes are highly efficient as they minimize the need for isolating intermediates and reduce waste, time, and effort. wikipedia.orgyoutube.com

In pyrimidine chemistry, cascade reactions are employed to construct complex heterocyclic systems from relatively simple precursors. A deconstruction-reconstruction strategy has been developed where pyrimidines are converted into N-arylpyrimidinium salts, which can then be cleaved and recyclized to form a variety of other heterocycles, such as pyrazoles and 1,2-oxazoles. nih.gov Another example involves a two-atom swap skeletal editing process to convert pyrimidines into pyridines. This one-pot, two-step procedure involves the activation of the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org Cascade reactions can also be initiated by the 1,4-addition of a nucleophile to a propiolaldehyde, triggering a cyclization sequence to form complex indole (B1671886) derivatives. acs.org These multi-step tandem processes are instrumental in the total synthesis of complex natural products. wikipedia.org

Spectroscopic and Structural Characterization Methods in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a compound like 4-Ethyl-6-methyl-2-phenylpyrimidine, ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum for this compound would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group attached to the pyrimidine (B1678525) ring, and a singlet for the proton at the 5-position of the pyrimidine ring. The protons of the phenyl group would appear as multiplets in the aromatic region of the spectrum. For the related compound, methyl this compound-5-carboxylate, the ¹H NMR spectrum in CDCl₃ shows a triplet for the ethyl methyl protons at δ 1.28 ppm and a singlet for the ring-attached methyl group at δ 2.51 ppm. google.com

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the phenyl ring. The chemical shifts of the pyrimidine ring carbons would be particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on general principles and data from analogous structures, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-C2 | - | ~163 |

| Pyrimidine-C4 | - | ~170 |

| Pyrimidine-C5 | ~7.0 | ~118 |

| Pyrimidine-C6 | - | ~165 |

| Phenyl-C (ipso) | - | ~138 |

| Phenyl-C (ortho) | ~8.4-8.5 | ~128 |

| Phenyl-C (meta) | ~7.4-7.5 | ~129 |

| Phenyl-C (para) | ~7.4-7.5 | ~130 |

| C4-CH₂CH₃ | ~2.8-3.0 (quartet) | ~30 |

| C4-CH₂CH₃ | ~1.3-1.4 (triplet) | ~13 |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. These would include C-H stretching vibrations from the aromatic (phenyl and pyrimidine) and aliphatic (ethyl and methyl) groups. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings would appear in the fingerprint region (approximately 1600-1450 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound (Note: This is a predictive table based on general principles, as specific experimental data is not available.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N and C=C Stretching (Aromatic Rings) | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. This provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. The high-resolution mass spectrum (HR-MS) for this compound would show a molecular ion peak [M]⁺ corresponding to its exact molar mass. Analysis of the fragmentation pattern would likely reveal the loss of ethyl and methyl groups, as well as characteristic fragments of the phenylpyrimidine core.

Computational Chemistry and Molecular Modeling of 4 Ethyl 6 Methyl 2 Phenylpyrimidine and Derivatives

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries, predicting electronic properties, and analyzing vibrational frequencies of molecules like 4-Ethyl-6-methyl-2-phenylpyrimidine.

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation of the molecule. researchgate.net This process of geometry optimization minimizes the energy of the molecule to predict its three-dimensional shape. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

Vibrational analysis, another key application of DFT, calculates the vibrational frequencies of the molecule. mdpi.com These theoretical frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. The analysis helps in assigning specific vibrational modes to the functional groups within the molecule, providing a deeper understanding of its dynamic behavior. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations are crucial for predicting how a ligand like this compound or its analogs will bind to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket of the receptor. Scoring functions are then used to estimate the binding affinity for each pose, which is often expressed as a binding energy value. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net These predictions help in identifying the most likely binding mode and in ranking potential drug candidates based on their predicted affinity for the target. epa.gov

Identification of Key Binding Interactions (e.g., Hydrogen Bonding)

A primary goal of molecular docking is to identify the specific intermolecular interactions that stabilize the ligand-target complex. epa.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com For instance, the nitrogen atoms in the pyrimidine (B1678525) ring of this compound can act as hydrogen bond acceptors, while the phenyl group can engage in hydrophobic or π-π stacking interactions. mdpi.comfishersci.com Identifying these key interactions is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

In Silico Approaches to Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

In silico methods play a significant role in elucidating the Structure-Activity Relationships (SAR) of a series of compounds. SAR studies aim to understand how chemical structure relates to biological activity.

Pharmacophore modeling is a key component of this process. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal molecular interactions with a specific biological target. nih.gov For pyrimidine derivatives, a pharmacophore model might include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net These models are generated based on the structures of known active compounds and are used to screen large databases of virtual compounds to identify new potential hits with the desired biological activity. nih.gov

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry provides valuable tools for investigating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, computational methods can be used to explore different reaction pathways and to calculate the energetics associated with each step.

By modeling the transition states and intermediates along a proposed reaction coordinate, it is possible to determine the activation energies and reaction enthalpies. mdpi.com This information helps in understanding the feasibility of a reaction and in identifying the rate-determining step. Such computational analyses can guide the optimization of reaction conditions to improve yields and selectivity.

Biological Activity Investigations of 4 Ethyl 6 Methyl 2 Phenylpyrimidine Analogues

Antineoplastic and Cytotoxic Activity Studies

The pyrimidine (B1678525) core is a fundamental building block of DNA and RNA, making it an attractive scaffold for the design of anticancer drugs. mdpi.com Researchers have synthesized and evaluated numerous pyrimidine derivatives, demonstrating their ability to inhibit the growth of cancer cells through various mechanisms.

Evaluation against Various Cancer Cell Lines (e.g., HeLa, HepaRG, Caco-2, AGS, A172)

A wide range of pyrimidine derivatives have been tested for their cytotoxic effects against various human cancer cell lines. Newly synthesized pyrimidine compounds have shown inhibitory activity against the proliferation of cell lines such as colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.gov

For instance, spiro-pyridine derivatives, which are structurally related to pyrimidines, have shown promising results against HepG-2 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. nih.gov Specifically, compounds designated as 5, 7, and 8 displayed significant potency, with IC₅₀ values against Caco-2 cells ranging from 7.83 to 13.61 μM. nih.gov Another study on a new ciprofloxacin (B1669076) derivative demonstrated a concentration-dependent anti-proliferative effect on both HCT116 (colorectal carcinoma) and A549 (non-small cell lung carcinoma) cells. nih.gov Similarly, halogenated benzofuran (B130515) derivatives have shown notable activity against A549 and HepG2 cells. mdpi.com

Cytotoxic Activity of Pyrimidine Analogues Against Various Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Spiro-pyridine derivative 5 | Caco-2 | 7.83 ± 0.50 μM | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | 13.61 ± 1.20 μM | nih.gov |

| Spiro-pyridine derivative 8 | HepG-2 | < 10 μM | nih.gov |

| Pyrimidine Derivatives | HeLa, MCF-7, A549, LoVo | Inhibitory activity observed | nih.gov |

| Ciprofloxacin-derivative | A549, HCT 116 | Anti-proliferative effect observed | nih.gov |

Mechanism-Based Studies: Inhibition of Protein Kinases (e.g., Aurora Kinase, Polo-like Kinase, Cyclin-Dependent Kinases)

A primary mechanism by which pyrimidine analogues exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. mdpi.com

Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are frequently up-regulated in cancers and are involved in regulating mitosis. aacrjournals.org Their inhibition is a key target for cancer therapy. aacrjournals.org A series of pyrimidine-based derivatives has been developed to inhibit Aurora A kinase activity. nih.govbohrium.comacs.org For example, the lead compound 13 was found to potently inhibit the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC₅₀ of less than 200 nM. nih.govbohrium.comacs.org Another compound, HLM-8598 , was identified as a potent and selective inhibitor of Aurora A with an IC₅₀ value of 0.073 μM. aacrjournals.org Many of these inhibitors function by binding to the ATP-binding site of the kinase. aacrjournals.orgacs.org Some advanced pyrimidine derivatives like alisertib (MLN8237) and barasertib (AZD1152) have shown potent inhibition of Aurora kinases and have entered clinical trials. mdpi.com

Polo-like Kinase (PLK) Inhibition: Polo-like kinase 1 (Plk1) is another critical mitotic kinase that is considered an attractive target for anticancer therapy. mdpi.comnih.gov Overexpression of PLK-1 is linked to tumorigenesis and poor prognosis in many cancers. nih.gov Pyrimidine derivatives such as BI2536 and BI6727 are potent inhibitors of PLK. mdpi.com A novel allosteric inhibitor, Allopole , was identified to disrupt the interaction between the Plk1 polo-box domain (PBD) and its phospholigands, leading to mitotic block and cancer cell death. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that regulate the cell cycle, and their abnormal activity is strongly linked to cancer. acs.org Several classes of pyrimidine derivatives have been developed as CDK inhibitors. google.comgoogle.com A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9 and showed anti-proliferative effects in pancreatic cancer cells. nih.gov Similarly, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent, nanomolar inhibitors of CDKs. acs.org For example, compound 24 from this series was confirmed to be a competitive inhibitor of CDK2/A2. acs.org

Inhibitory Activity of Pyrimidine Analogues Against Protein Kinases

| Target Kinase | Inhibitor Compound | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| Aurora A | HLM-8598 | 0.073 µM | aacrjournals.org |

| Aurora A | Alisertib (MLN8237) | 0.0012 µM | mdpi.com |

| Aurora B | Barasertib (AZD1152) | 0.00037 µM | mdpi.com |

| PLK-1 | BI2536 | 0.00083 µM | mdpi.com |

| PLK-1 | DAP-81 | 0.9 µM | nih.gov |

| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | Significant inhibition at 50 nM | nih.gov |

| CK2 | 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine 2i | 45 nM | nih.gov |

Impact on Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis)

The inhibition of key protein kinases by pyrimidine analogues leads to significant disruptions in cellular pathways, primarily causing cell cycle arrest and inducing apoptosis (programmed cell death).

Inhibition of CDK4/6 with inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) can arrest the cell cycle progression at the G1 restriction point. acs.orgnih.gov This prevents cells from committing to a new round of division. nih.gov Other derivatives have been shown to induce cell cycle arrest at different phases. For example, a ciprofloxacin-derivative caused G2/M phase arrest in HCT116 and A549 cancer cells. nih.gov Similarly, certain halogenated benzofuran derivatives induced G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com

The ultimate fate of cancer cells following treatment with these inhibitors is often apoptosis. acs.org The CDK inhibitor 24 was shown to dephosphorylate the retinoblastoma protein, leading to the induction of apoptosis in lymphoma cell lines. acs.org The ciprofloxacin-derivative that induced cell cycle arrest also triggered apoptosis, which was associated with the overexpression of pro-apoptotic proteins like p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The allosteric PLK1 inhibitor Allopole was also shown to be effective in inducing cancer cell killing. nih.gov

Antimicrobial Activity Research

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. researchgate.net Pyrimidine derivatives have emerged as a promising class of compounds with significant potential in this area.

Antibacterial Efficacy Studies against Bacterial Strains (e.g., E. coli, S. aureus)

Pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

Numerous studies have reported the efficacy of these compounds against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). For example, newly synthesized tetrasubstituted pyrimidines were effective against both planktonic cells and biofilms of S. aureus. nih.gov Compounds 9e , 10d , and 10e from this study showed minimum inhibitory concentration (MIC) values below 60 µM for two different S. aureus strains. nih.gov Another study found that a series of pyrimidine derivatives exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. researchgate.net In one report, compound S1 showed strong efficacy against S. aureus with a MIC of 16.26 μg/ml, while compound S7 was potent against E. coli with a MIC of 17.34 μg/ml. researchgate.net However, some derivatives show selective activity; fused pyrrolopyrimidines were active against S. aureus but not E. coli, possibly due to the more complex cell wall of Gram-negative bacteria hindering uptake. nih.gov

Antibacterial Activity of Pyrimidine Analogues

| Compound Series | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Tetrasubstituted pyrimidine 9e | S. aureus ATCC 25923 | 40 µM | nih.gov |

| Tetrasubstituted pyrimidine 10d | S. aureus ATCC 25923 | < 60 µM | nih.gov |

| Compound S1 | S. aureus | 16.26 µg/ml | researchgate.net |

| Compound S7 | E. coli | 17.34 µg/ml | researchgate.net |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo/iodo derivatives) | S. aureus | 8 mg/L | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, pyrimidine analogues have been investigated for their activity against pathogenic fungi. Fungal infections pose a significant threat, particularly to immunocompromised individuals. nih.gov

Several pyrimidine derivatives have shown good to excellent antifungal activity against strains like Candida albicans and Aspergillus flavus (or Aspergillus niger). mdpi.comekb.egmdpi.com In one study, compounds 7f (with a nitro group) and 7g (with a fluorine group) were more active than the standard drug Amphotericin B against all tested fungal organisms. mdpi.com A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed as inhibitors of the fungal enzyme CYP51, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov The optimized compound C6 from this series exhibited superior antifungal activity against seven common pathogenic fungi compared to the first-line drug fluconazole. nih.gov Other research has also identified pyrimidine derivatives with moderate antifungal activity against C. albicans. ekb.eg

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a key mechanism for therapeutic intervention in a multitude of diseases. Analogues of 4-Ethyl-6-methyl-2-phenylpyrimidine have been the subject of various enzyme inhibition studies to ascertain their potential as targeted therapeutic agents.

α-Amylase Inhibition for Anti-diabetic Applications

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in diabetic patients. nih.gov While direct studies on this compound are limited, research on analogous pyrimidine derivatives suggests potential inhibitory activity. For instance, certain 2,4-dinitrophenyl hydrazone derivatives have shown more potent α-amylase inhibition than the standard drug acarbose, with IC50 values as low as 12.16 µg/mL. researchgate.net The inhibitory potential is often linked to the presence of specific structural features that can interact with the active site of the enzyme. The investigation of various extracts has also highlighted the potential of natural and synthetic compounds in α-amylase inhibition, with IC50 values varying widely depending on the specific chemical constituents. researchgate.netresearchgate.netresearchgate.netnih.gov

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and some amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com The inhibition of DHFR by pyrimidine analogues has been extensively studied. For example, a series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their DHFR inhibitory activity, with some compounds showing significant potency. researchgate.netnih.gov The binding characteristics and inhibitory effects are highly dependent on the substituents on the pyrimidine ring. researchgate.netnih.gov Studies on 6-alkyl-2,4-diaminopyrimidine-based inhibitors have revealed that while substitutions at the C6 position can sometimes lead to attenuated activity, they can also provide a basis for designing new inhibitors with improved selectivity. nih.gov The IC50 values for DHFR inhibition by various pyrimidine derivatives can range from nanomolar to micromolar concentrations, highlighting the diverse potential within this class of compounds. cabidigitallibrary.orgnih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. rsc.org Inhibition of LOX is a promising strategy for the treatment of inflammatory diseases. rsc.org Pyrimidine derivatives have shown potential as LOX inhibitors. nih.govmdpi.com For instance, certain novel pyrimidine acrylamides have demonstrated potent lipoxygenase inhibitory activity, with IC50 values as low as 1.1 µM. nih.govmdpi.com The inhibitory activity is influenced by the specific substituents on the pyrimidine core. Studies on various plant extracts and synthetic compounds have also identified numerous lipoxygenase inhibitors, with IC50 values spanning a broad range, indicating the vast chemical space for potential LOX-inhibiting drugs. nih.govresearchgate.net

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.gov

Research on 2-phenyl-4,6-diaryl substituted pyrimidines has shown that these compounds can exhibit good anti-inflammatory activity, comparable to standard drugs like Diclofenac sodium. researchgate.net Similarly, studies on other trisubstituted pyrimidines have identified compounds with potent anti-inflammatory effects. The nature and position of the substituents on the pyrimidine ring play a crucial role in determining the anti-inflammatory potency. For example, certain substitutions can lead to significant inhibition of COX-2, a key enzyme in the inflammatory pathway. nih.gov

| Compound Analogue Class | Anti-inflammatory Activity | Reference |

| 2-Phenyl-4,6-diarylpyrimidines | Good, comparable to Diclofenac sodium | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Potent COX-2 inhibition (IC50 ~0.04 µmol) | nih.gov |

| 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinones | Potent, with reduced gastric toxicity | nih.gov |

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. Pyrimidine derivatives have been explored for their antioxidant potential. nih.govijpsonline.com The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netresearchgate.net

Studies on 2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides have demonstrated good antioxidant activity for certain derivatives. researchgate.net The antioxidant capacity is influenced by the substituents on the pyrimidine and phenyl rings. For instance, the presence of electron-donating groups can enhance the radical scavenging ability. researchgate.net The evaluation of various pyrimidine derivatives has revealed a wide range of antioxidant activities, with some compounds showing potent effects. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of this compound analogues is intrinsically linked to their chemical structure. A comprehensive Structure-Activity Relationship (SAR) analysis helps in understanding how different substituents on the pyrimidine ring influence their biological activities and aids in the design of more potent and selective compounds. nih.govnih.govnih.gov

For anti-inflammatory activity , the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring is critical. The presence of a phenyl group at the C2 position is a common feature in many biologically active pyrimidines. researchgate.net The alkyl groups at C4 and C6, such as the ethyl and methyl groups in the target compound, can influence the lipophilicity and steric properties of the molecule, which in turn affects its binding to target enzymes like COX. The electronic nature of substituents on the phenyl ring at C2 can also modulate activity. nih.gov

Future Directions and Emerging Research Perspectives in 4 Ethyl 6 Methyl 2 Phenylpyrimidine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on well-established methods like the Biginelli and Pinner reactions. wikipedia.orgnih.gov However, the future of synthesizing compounds like 4-Ethyl-6-methyl-2-phenylpyrimidine is geared towards methodologies that are not only efficient but also environmentally benign. Green chemistry principles are increasingly being integrated into synthetic protocols to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Recent advancements include the use of novel catalysts and solvent-free conditions. For instance, organocatalysts, such as Punica granatum (pomegranate) peel, have been successfully used for the synthesis of dihydropyrimidinones, offering a mild and inexpensive catalytic system. researchgate.net Other approaches involve the use of reusable magnetic nanoparticles and water-based reaction media, which simplify product isolation and minimize environmental impact. researchgate.netmdpi.com The classic multicomponent reactions are being reimagined with catalysts like β-cyclodextrin in aqueous media to enhance their green profile. mdpi.com For a molecule like this compound, which would typically be formed from the cyclocondensation of an amidine (benzamidine) with a β-dicarbonyl compound (3-ethyl-2,4-hexanedione), these green methodologies offer a pathway to more sustainable production.

| Green Synthetic Approach | Catalyst/Condition | Key Advantages | Potential Application to this compound |

| Organocatalysis | Punica granatum peel | Inexpensive, mild, biodegradable catalyst | Synthesis via Biginelli-type reaction under solvent-free conditions. |

| Nanocatalysis | Magnetic CoNiFe2O4@Silica-SO3H | High efficiency, reusability, simple work-up | Catalyzing the cyclocondensation step with easy catalyst recovery. |

| Aqueous Media Synthesis | β-cyclodextrin | Use of water as solvent, biodegradability | Facilitating the reaction of benzamidine (B55565) and the dicarbonyl precursor in an aqueous environment. |

| Four-Component Reaction | Iridium or Manganese complexes | High atom economy, forms C-N and C-C bonds from simple alcohols | A more complex, but highly efficient, one-pot synthesis from simpler starting materials. mdpi.com |

This table presents potential green synthetic routes for pyrimidine derivatives, applicable to the synthesis of this compound.

Exploration of New Biological Targets and Mechanisms of Action for Pyrimidine Derivatives

Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.orgjuniperpublishers.comjchr.org The specific substitution pattern of this compound—with alkyl groups at positions 4 and 6 and a phenyl ring at position 2—suggests potential for nuanced biological interactions. Future research will focus on moving beyond broad activity screening to identifying specific molecular targets and elucidating mechanisms of action.

The phenyl group at the C2 position is a common feature in many biologically active pyrimidines and can act as a bioisostere for other aromatic systems, influencing pharmacokinetic and pharmacodynamic properties through interactions like hydrogen bonding. nih.govmdpi.com Research on other pyrimidines has identified targets such as focal adhesion kinase (FAK) in triple-negative breast cancer and cyclin-dependent kinases (CDKs) involved in cell cycle regulation. nih.govmdpi.com Another avenue of exploration is the immunomodulatory potential of pyrimidine derivatives; some have been shown to stimulate nucleic acid synthesis in immune cells. nih.gov Future studies on this compound could involve screening against a panel of kinases, investigating its influence on inflammatory pathways like Toll-like receptor (TLR) signaling, or assessing its ability to modulate immune responses. nih.gov

| Potential Biological Target Class | Example Target | Therapeutic Area | Rationale for this compound |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK) | Oncology | The pyrimidine core is a known hinge-binding motif for many kinase inhibitors. nih.gov |

| Immune Receptors | Toll-Like Receptor 4 (TLR4) | Inflammation, Sepsis | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as TLR4 inhibitors. nih.gov |

| Enzymes in Nucleic Acid Synthesis | Dihydrofolate reductase (DHFR) | Infectious Diseases, Oncology | The pyrimidine ring is central to antifolates like Trimethoprim. |

| G-Protein Coupled Receptors (GPCRs) | Various | CNS Disorders, Cardiovascular Disease | The structural diversity of pyrimidines allows for interaction with a wide range of receptors. |

This table outlines potential biological targets for pyrimidine derivatives like this compound based on established research in the field.

Advanced Computational Modeling and Artificial Intelligence in Pyrimidine Drug Design

The design and discovery of new drugs are being revolutionized by computational approaches and artificial intelligence (AI). nih.govmdpi.com These tools are particularly suited for exploring the vast chemical space of pyrimidine derivatives. For this compound, future research will heavily leverage these in silico methods to predict its properties, identify potential biological targets, and design optimized analogues.

Computational techniques such as Density Functional Theory (DFT) can be used to understand the molecule's electronic structure and reactivity. nih.gov Molecular docking studies can predict how this compound might bind to the active sites of various proteins, providing initial hypotheses for its biological activity that can be tested experimentally. nih.govnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related pyrimidines to correlate structural features with biological activity, guiding the synthesis of more potent compounds.

Integration of this compound Chemistry with Other Heterocyclic Systems for Enhanced Bioactivity

The strategy of creating hybrid molecules by combining two or more pharmacologically active heterocyclic rings is a powerful approach in drug discovery to achieve synergistic or enhanced biological activity. tandfonline.com The this compound core is an excellent candidate for integration with other heterocyclic systems.

Researchers have successfully synthesized pyrimidine hybrids with moieties such as pyrazole (B372694), indole (B1671886), quinazoline, and thiadiazole, resulting in compounds with improved anticancer, antimicrobial, or anti-inflammatory properties. tandfonline.comnih.govpjsir.org For example, a chloroacetyl group can be introduced onto a pyrimidine ring, which then serves as a reactive handle to build other heterocyclic structures. pjsir.org Applying this concept, the this compound scaffold could be functionalized—for instance, by introducing a reactive group on the phenyl ring or by modifying the alkyl substituents—to allow for its conjugation with other heterocycles. This could lead to novel compounds with unique pharmacological profiles, potentially overcoming drug resistance or targeting multiple pathways simultaneously.

Strategies for Pyrimidine Diversification and Scaffold Editing

A major frontier in modern synthetic chemistry is the development of methods for the late-stage functionalization and skeletal editing of complex molecules. researchgate.net These strategies allow for the rapid diversification of a core structure, which is invaluable for structure-activity relationship (SAR) studies. nih.gov The this compound scaffold is well-suited for such advanced chemical manipulation.

Recent breakthroughs include deconstruction-reconstruction strategies where a pyrimidine ring is activated, cleaved, and then re-formed into a different heterocycle, such as a pyrazole or an azole. nih.govresearchgate.net This allows chemists to leverage the unique chemistries of pyrimidines to access entirely new classes of compounds that would be difficult to synthesize otherwise. Another powerful technique is "skeletal editing," which enables the formal deletion or insertion of atoms into the heterocyclic core. For example, methods have been developed to convert pyrimidines into pyrazoles (a formal one-carbon deletion) or into pyridines (a two-atom swap). researchgate.netchinesechemsoc.orgnih.gov

Applying these strategies to this compound could generate a library of diverse analogues. Directing group-assisted C-H functionalization, using the pyrimidine nitrogen atoms to direct metallation, could also be used to install new functional groups at specific positions on the phenyl ring or even the alkyl chains, further expanding the accessible chemical space. acs.org These advanced synthetic methods hold the key to unlocking the full potential of the this compound scaffold in the search for new bioactive molecules.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Ethyl-6-methyl-2-phenylpyrimidine, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the positions of ethyl, methyl, and phenyl substituents. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) and Raman spectroscopy help identify functional groups, such as C=N and C=C vibrations in the pyrimidine ring . For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q. What safety protocols are essential when handling this compound in academic laboratories?

- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid cross-contamination by using dedicated glassware and disposable pipette tips. Waste must be segregated and disposed via certified hazardous waste services. If toxicity data are unavailable, treat the compound as potentially harmful and follow H303+H313+H333 hazard statements .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the molecular structure and intermolecular interactions of this compound?

- Answer : Single-crystal X-ray diffraction using SHELXL for refinement can determine bond lengths, angles, and torsion angles, particularly between the pyrimidine core and substituents. For example, dihedral angles between phenyl and pyrimidine rings (e.g., 29.41°–46.32° in analogous compounds) reveal steric effects. Hydrogen-bonding networks and π-π stacking interactions can be mapped to explain packing behavior .

Q. What synthetic routes optimize the yield and purity of this compound, and how are reaction conditions tailored?

- Answer : Metal-free cyclocondensation of β-keto esters with amidines under mild conditions (50–80°C, 12–24 hrs) avoids side reactions. For fluorinated analogs, yields >85% are achievable via Cl/F substitution using KF/Al₂O₃ . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress with TLC and adjust pH to stabilize intermediates .

Q. How can contradictions in biological activity data for this compound derivatives be systematically addressed?

- Answer : Use structure-activity relationship (SAR) studies to isolate variables like substituent electronegativity or steric bulk. For instance, replacing methyl with ethyl groups may alter bioavailability. Validate conflicting antimicrobial assays using standardized protocols (e.g., CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Methodological Considerations

- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models (DFT for vibrational frequencies; Mercury for crystal packing).

- Experimental Design : Include control experiments (e.g., solvent-only controls in bioassays) and replicate measurements to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.